molecular formula C6H4ClIN4 B15047510 2-Amino-6-chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine

2-Amino-6-chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B15047510
M. Wt: 294.48 g/mol
InChI Key: CEOIGDJWYHPUAN-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with amino, chloro, and iodo substituents at specific positions. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine can be achieved through a multi-step process involving the formation of the triazole ring followed by the introduction of the chloro and iodo substituents. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method provides a high yield of the desired product within a short reaction time .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis can be applied. These methods typically involve large-scale reactions under controlled conditions to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and iodo substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines and related structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the chloro or iodo groups.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the compound.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.

Major Products Formed

The major products formed from these reactions include substituted triazolopyridines, oxidized derivatives, and reduced forms of the original compound.

Scientific Research Applications

2-Amino-6-chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular processes such as cell cycle progression and apoptosis . The specific pathways involved include the inhibition of CDK2/cyclin A2, leading to cell cycle arrest and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and iodo substituents, along with the amino group, allows for diverse chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C6H4ClIN4

Molecular Weight

294.48 g/mol

IUPAC Name

6-chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C6H4ClIN4/c7-3-1-4(8)5-10-6(9)11-12(5)2-3/h1-2H,(H2,9,11)

InChI Key

CEOIGDJWYHPUAN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=NN2C=C1Cl)N)I

Origin of Product

United States

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